molecular formula C11H15N5O2 B12794870 1,1-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)- CAS No. 131853-47-9

1,1-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-

Cat. No.: B12794870
CAS No.: 131853-47-9
M. Wt: 249.27 g/mol
InChI Key: PQABLYQJFFLKFY-UHFFFAOYSA-N
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Description

1,1-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)- is a complex organic compound that features a cyclobutane ring with two hydroxymethyl groups and a purine derivative attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)- typically involves multi-step organic synthesisThe final step involves the attachment of the purine derivative under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield cyclobutanedicarboxylic acid derivatives .

Scientific Research Applications

1,1-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)- involves its interaction with specific molecular targets. The purine derivative can bind to nucleic acids or proteins, affecting their function. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)- is unique due to its combination of a cyclobutane ring and a purine derivative. This structure imparts specific chemical and biological properties that are not observed in simpler compounds .

Properties

CAS No.

131853-47-9

Molecular Formula

C11H15N5O2

Molecular Weight

249.27 g/mol

IUPAC Name

[3-(6-aminopurin-9-yl)-1-(hydroxymethyl)cyclobutyl]methanol

InChI

InChI=1S/C11H15N5O2/c12-9-8-10(14-5-13-9)16(6-15-8)7-1-11(2-7,3-17)4-18/h5-7,17-18H,1-4H2,(H2,12,13,14)

InChI Key

PQABLYQJFFLKFY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(CO)CO)N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

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